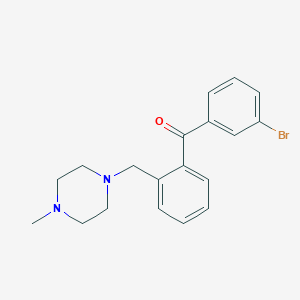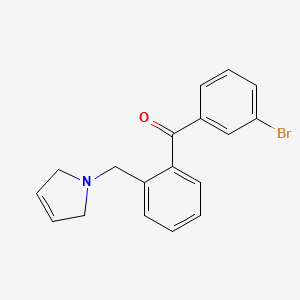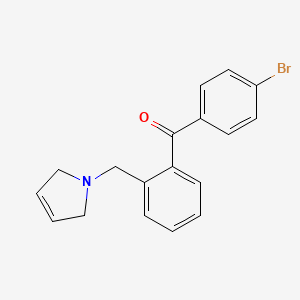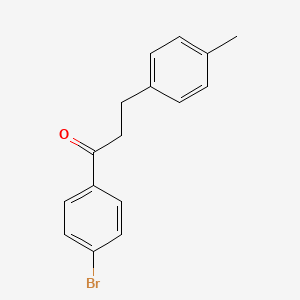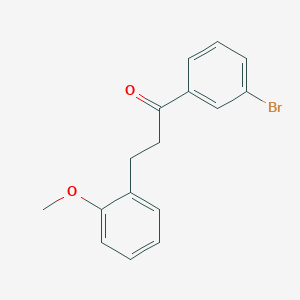![molecular formula C11H9ClN2O4 B1293018 Ácido 3-[5-(clorometil)-1,2,4-oxadiazol-3-il]-4-metoxibenzoico CAS No. 1119450-89-3](/img/structure/B1293018.png)
Ácido 3-[5-(clorometil)-1,2,4-oxadiazol-3-il]-4-metoxibenzoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid is a synthetic compound notable for its unique structure that includes a 1,2,4-oxadiazole ring fused to a benzene ring, substituted with a chloromethyl group and a methoxy group. This combination of functional groups and heterocyclic system offers diverse reactivity, making it valuable in various research fields, including medicinal chemistry and material science.
Aplicaciones Científicas De Investigación
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid finds applications across several fields:
Chemistry: : As a building block in synthetic chemistry for creating complex molecular architectures.
Biology: : Utilized in the study of enzyme inhibition and as a potential scaffold for drug development.
Medicine: : Investigated for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: : Used in the development of novel materials, including polymers and advanced coatings due to its unique reactivity profile.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid generally involves the following steps:
Formation of the 1,2,4-oxadiazole ring: : This is typically achieved through a cyclization reaction starting with appropriate dinitrile and hydroxylamine derivatives.
Introduction of the chloromethyl group: : This can be accomplished through chloromethylation, often using reagents like chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst.
Methoxy group introduction: : The methoxy substitution on the benzene ring might be done through methylation reactions, using agents such as dimethyl sulfate or methyl iodide.
Final coupling: : The oxadiazole moiety is then fused to the benzene ring through various coupling reactions under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general process would likely involve scalable versions of the laboratory synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and other advanced industrial synthesis techniques might be employed to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The methoxy group can undergo oxidation to form a carboxylic acid or aldehyde derivative.
Reduction: : The chloromethyl group can be reduced to a methyl or hydroxymethyl group using reducing agents like lithium aluminum hydride.
Substitution: : The chloromethyl group is reactive towards nucleophilic substitution, forming various derivatives depending on the nucleophile used (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Various nucleophiles like amines (using solvents like ethanol under reflux conditions), thiols, and other reagents conducive to nucleophilic aromatic substitution.
Major Products
Depending on the reaction type, major products include:
Oxidation: : Methoxybenzoic acid derivatives.
Reduction: : Benzyl alcohol derivatives.
Substitution: : Various alkylated, thiolated, or aminated benzoic acid derivatives.
Mecanismo De Acción
The exact mechanism of action of 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid depends on its application. In biological systems, it may inhibit specific enzymes or interfere with cellular processes by binding to molecular targets such as proteins or DNA. The presence of the oxadiazole ring and the reactive chloromethyl group enables interactions with various biomolecules, disrupting their normal function and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar compounds include:
4-Methoxybenzoic acid: : Lacks the oxadiazole ring and chloromethyl group, offering less reactivity.
5-(Chloromethyl)-1,2,4-oxadiazole: : Lacks the benzoic acid moiety, providing different chemical properties.
3-(Chloromethyl)-1,2,4-oxadiazole derivatives: : Compounds with various substituents that change their reactivity and applications.
Compared to these, 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid is unique due to the combination of functional groups, which provides a distinct profile of reactivity and potential for diverse scientific research applications.
Isn't it fascinating how such a compound can hold so much potential?
Propiedades
IUPAC Name |
3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O4/c1-17-8-3-2-6(11(15)16)4-7(8)10-13-9(5-12)18-14-10/h2-4H,5H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQWJGVKUUSNRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)C2=NOC(=N2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
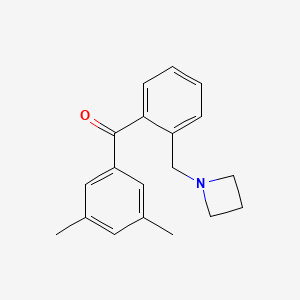
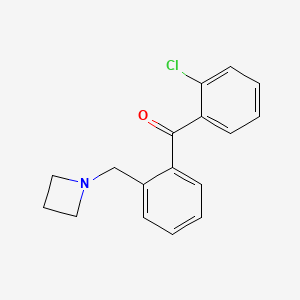
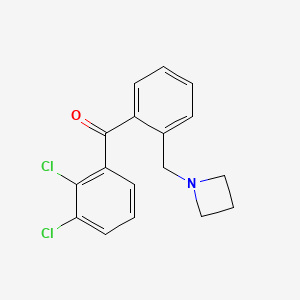
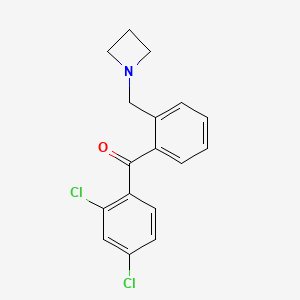
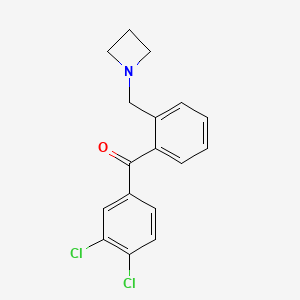
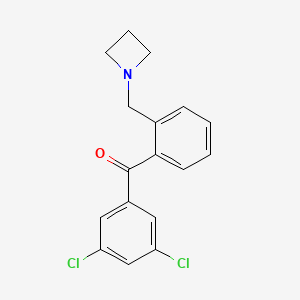
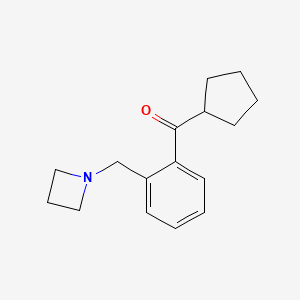
![(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3-bromophenyl)methanone](/img/structure/B1292943.png)
![4'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1292944.png)
